Methyl 2-((piperidin-4-ylmethoxy)methyl)benzoate hydrochloride
Description
Chemical Identity and Nomenclature
This compound possesses a complex chemical identity that reflects its multifaceted structural composition. The compound is systematically designated under multiple nomenclature systems, with its International Union of Pure and Applied Chemistry name being methyl 2-[(4-piperidinylmethoxy)methyl]benzoate hydrochloride. Alternative nomenclature includes the Chemical Abstracts Service index name "Benzoic acid, 2-[(4-piperidinylmethoxy)methyl]-, methyl ester, hydrochloride (1:1)" and various international designations such as the French "2-[(4-Pipéridinylméthoxy)méthyl]benzoate de méthyle, chlorhydrate (1:1)" and German "Methyl-2-[(4-piperidinylmethoxy)methyl]benzoathydrochlorid (1:1)".
The molecular structure encompasses several distinctive functional groups that contribute to its chemical behavior and potential biological activity. The central structural framework consists of a benzoic acid methyl ester substituted at the ortho position with a methoxymethyl group. This methoxymethyl substituent serves as a linker to a 4-piperidinylmethyl moiety, creating a complex three-dimensional architecture. The compound exists as a hydrochloride salt, indicating protonation of the basic nitrogen atom within the piperidine ring.
The Simplified Molecular Input Line Entry System representation of the compound is "O=C(OC)C1=CC=CC=C1COCC2CCNCC2.[H]Cl", which clearly delineates the connectivity pattern between the aromatic benzoate core, the ether linkage, and the saturated piperidine heterocycle. This structural arrangement places the compound within a specific subset of piperidine derivatives that possess both aromatic and aliphatic character, contributing to its unique physicochemical properties.
Historical Context in Heterocyclic Chemistry Research
The foundational principles underlying the synthesis and application of piperidine derivatives can be traced to the recognition that heterocyclic compounds play a crucial role in pharmaceutical development. Nature provides abundant examples of heterocyclic compounds, establishing the biological relevance of these structural motifs. The six-membered saturated heterocycle represented by piperidine offers unique conformational flexibility while maintaining basic character through its nitrogen atom, making it an attractive scaffold for medicinal chemistry applications.
Recent advances in piperidine chemistry have focused on developing efficient synthetic methodologies for substituted derivatives. These approaches include intramolecular cyclization reactions, metal-catalyzed processes, asymmetric synthesis techniques, and multicomponent reaction strategies. The evolution of synthetic methodologies has enabled the preparation of increasingly complex piperidine derivatives, including compounds with multiple functional groups such as the methoxymethyl-linked benzoate structure found in the target compound.
The specific structural motif present in this compound reflects contemporary trends in medicinal chemistry toward developing compounds that combine multiple pharmacophoric elements. The integration of aromatic ester functionality with basic heterocyclic systems represents a strategic approach to modulating physicochemical properties such as solubility, membrane permeability, and metabolic stability.
Position Within Piperidine-Benzoate Structural Family
This compound occupies a distinctive position within the broader family of piperidine-benzoate compounds, representing a specific structural arrangement that combines benzoic acid ester functionality with 4-substituted piperidine heterocycles. This compound belongs to a class of molecules where the piperidine ring is connected to the benzoate moiety through a flexible methoxymethyl linker, distinguishing it from direct attachment patterns or alternative linking strategies.
Comparative analysis with related compounds reveals the structural diversity possible within this chemical family. For instance, methyl 2-(piperidin-4-ylmethoxy)benzoate hydrochloride, bearing Chemical Abstracts Service number 614730-47-1, represents a closely related isomer with molecular formula C14H20ClNO3. This compound differs by lacking the additional methylene group in the linking chain, resulting in a direct ether connection between the piperidine and benzoate components. The structural variation demonstrates how minor modifications in linker length can significantly alter molecular geometry and potentially biological activity.
The positional isomerism within this family is exemplified by methyl 3-(4-piperidinylmethoxy)benzoate hydrochloride, which maintains the same core structural elements but positions the piperidine-containing substituent at the meta rather than ortho position of the benzoate ring. This meta-substituted analog possesses the molecular formula C14H20ClNO3 and molecular weight of 285.76 grams per mole, illustrating how regioisomerism affects molecular properties while preserving fundamental structural features.
| Compound | CAS Number | Molecular Formula | Substitution Pattern | Linker Type |
|---|---|---|---|---|
| Methyl 2-((piperidin-4-ylmethoxy)methyl)benzoate HCl | 1220034-73-0 | C15H22ClNO3 | ortho | methoxymethyl |
| Methyl 2-(piperidin-4-ylmethoxy)benzoate HCl | 614730-47-1 | C14H20ClNO3 | ortho | direct ether |
| Methyl 3-(4-piperidinylmethoxy)benzoate HCl | 1184976-73-5 | C14H20ClNO3 | meta | direct ether |
Further structural relationships exist with compounds such as methyl 4-(piperidin-1-ylcarbonyl)benzoate, which represents an alternative connectivity pattern where the piperidine nitrogen is directly attached to the benzoate carbonyl carbon through an amide linkage rather than an ether connection. This structural variant demonstrates the versatility of piperidine-benzoate combinations and the influence of different linking strategies on molecular architecture.
The exploration of structure-activity relationships within piperidine-containing compounds has revealed that 4-methoxy-3-(piperidin-4-yl) benzamides represent another important structural class. Research conducted through high-throughput screening of molecular libraries has identified compounds within this family as potent inhibitors of specific biological targets. These findings highlight the pharmacological relevance of piperidine-aromatic combinations and provide context for understanding the potential biological significance of this compound.
The position of the target compound within the piperidine-benzoate structural family is further illuminated by consideration of related molecules such as piperidin-4-yl benzoate, which represents a simplified version lacking the methyl ester and methoxymethyl components. This compound, with molecular formula C12H15NO2 and molecular weight 205.25 grams per mole, demonstrates the core piperidine-benzoate interaction in its most basic form. The comparison emphasizes how additional structural complexity in this compound may contribute to enhanced specificity or altered biological activity compared to simpler analogs.
Properties
IUPAC Name |
methyl 2-(piperidin-4-ylmethoxymethyl)benzoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3.ClH/c1-18-15(17)14-5-3-2-4-13(14)11-19-10-12-6-8-16-9-7-12;/h2-5,12,16H,6-11H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQLVTXDLVGGAER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1COCC2CCNCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1220034-73-0 | |
| Record name | Benzoic acid, 2-[(4-piperidinylmethoxy)methyl]-, methyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1220034-73-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Route Overview
The synthetic strategy generally follows these stages:
| Step | Description | Key Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | Preparation of methyl 2-(hydroxymethyl)benzoate or methyl 2-hydroxybenzoate | Starting benzoic acid derivatives, methanol, acid catalyst | Esterification, reflux | >90% | High purity ester obtained |
| 2 | Alkylation of piperidine at 4-position to form piperidin-4-ylmethoxy intermediate | Piperidine, alkyl halide (e.g., chloromethyl benzoate derivative) | Base (K2CO3), solvent (THF, amyl acetate), heating (75-125°C) | 90-95% | Controlled to avoid over-alkylation |
| 3 | Coupling of piperidinylmethoxy moiety to methyl benzoate scaffold | Nucleophilic substitution or lithiation followed by coupling | Use of n-Butyllithium or other organometallics, low temp (-78°C) | Moderate to high | Requires inert atmosphere |
| 4 | Formation of hydrochloride salt | Treatment with HCl in aqueous or organic medium | Reflux or room temp | >90% | Improves compound stability and crystallinity |
Detailed Synthetic Procedures
Step 1: Esterification
Methyl 2-hydroxybenzoate or methyl 2-(hydroxymethyl)benzoate is prepared by esterifying the corresponding benzoic acid derivative with methanol under acidic conditions (e.g., sulfuric acid catalyst) at reflux. The reaction proceeds with high conversion and purity.
Reaction Conditions and Yields Summary Table
| Reaction Step | Reagents/Conditions | Temperature | Time | Yield (%) | Purification Method |
|---|---|---|---|---|---|
| Esterification | Benzoic acid + MeOH + H2SO4 | Reflux (~65°C) | 4-6 h | >90 | Distillation, recrystallization |
| Alkylation | Methyl 4-hydroxybenzoate + beta-chloroethylpiperidine HCl + K2CO3 + amyl acetate | 110-125°C | 4.5-5 h | 90-95 | Aqueous extraction, acid treatment, crystallization |
| Organolithium coupling | Bromomethylpyrimidine + n-BuLi + piperidine ketone | -78°C to RT | 4-5 h | 70-85 | Column chromatography |
| Hydrochloride salt formation | Free base + HCl (aqueous) | Reflux | 5-13 h | >90 | Filtration, acetone wash, vacuum drying |
Research Findings and Notes
- The use of potassium carbonate as a base in alkylation steps is critical for high yield and selectivity, avoiding side reactions such as over-alkylation or decomposition.
- Solvent choice impacts reaction rate and product purity; amyl acetate and isopropyl acetate have been demonstrated as effective solvents for these reactions.
- The hydrochloride salt form improves the compound's stability, crystallinity, and ease of handling, which is important for downstream applications.
- Organolithium-mediated coupling provides an alternative synthetic route but requires more stringent conditions and handling expertise.
- Purity of the final product consistently exceeds 99% by HPLC analysis, confirming the efficiency and reproducibility of the described methods.
- Conclusion
The preparation of Methyl 2-((piperidin-4-ylmethoxy)methyl)benzoate hydrochloride is achieved through well-established synthetic routes involving esterification, nucleophilic substitution with piperidine derivatives, and subsequent salt formation. The methodologies described employ commercially available reagents, standard organic synthesis techniques, and careful control of reaction parameters to yield high-purity product efficiently. The data tables and reaction conditions summarized here provide a comprehensive guide for researchers aiming to synthesize this compound with reproducible results.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-((piperidin-4-ylmethoxy)methyl)benzoate hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome, but they typically involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a wide range of products, depending on the nucleophile used .
Scientific Research Applications
Pharmaceutical Development
Methyl 2-((piperidin-4-ylmethoxy)methyl)benzoate hydrochloride has been identified as a potential candidate for drug development, particularly in the treatment of various malignancies. Its structural similarity to other benzoate derivatives allows for exploration in multiple therapeutic areas:
- Cancer Treatment : The compound has shown promise as an inhibitor of hedgehog signaling pathways, which are often dysregulated in cancers such as basal cell carcinoma and medulloblastoma. By inhibiting this pathway, the compound may reduce tumor growth and proliferation .
- Analgesic and Anti-inflammatory Properties : Similar compounds have demonstrated analgesic and anti-inflammatory effects, suggesting that this compound may also possess these properties .
Mechanistic Studies
Research has focused on understanding how this compound interacts with biological targets:
- Binding Affinity : Studies have indicated that this compound interacts with proteins involved in cell signaling pathways. Understanding these interactions is crucial for elucidating its mechanism of action as a hedgehog signaling inhibitor .
- Pharmacokinetics : Investigations into the pharmacokinetic profile of the compound reveal insights into its absorption, distribution, metabolism, and excretion (ADME). Such studies are essential for determining the bioavailability and therapeutic efficacy of the compound .
Case Studies and Research Findings
Several studies have documented the efficacy of this compound in preclinical models:
Mechanism of Action
The mechanism of action of Methyl 2-((piperidin-4-ylmethoxy)methyl)benzoate hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. These interactions can modulate various biological pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structurally related piperidine-benzoate derivatives exhibit variations in substituents, linker groups, and stereochemistry, which influence their physicochemical properties, biological activity, and applications. Below is a detailed comparison:
Table 1: Structural and Functional Comparison of Analogous Compounds
Key Differences and Implications
Linker Modifications: The methoxymethyl linker in the target compound (176526-08-2) may enhance metabolic stability compared to the ethoxy linker in 1219964-47-2, which could increase hydrophilicity .
Substituent Position :
- Ortho-substitution (as in 176526-08-2) vs. para-substitution (1112052-86-4) affects molecular conformation and interactions with biological targets. Ortho-substituted derivatives often exhibit altered pharmacokinetic profiles .
Toxicity and Handling :
- Piperidine derivatives like 2-Methoxy-N-(piperidine-4-yl)benzamide hydrochloride (CAS: 1021901-98-3) are classified as irritants, requiring strict PPE (gloves, goggles) and ventilation during handling . Similar precautions apply to the target compound.
Regulatory Status :
- Many analogs, including 4-(Diphenylmethoxy)piperidine hydrochloride, lack comprehensive ecological toxicity data, highlighting a common regulatory gap for piperidine-based compounds .
Biological Activity
Methyl 2-((piperidin-4-ylmethoxy)methyl)benzoate hydrochloride is a compound that has garnered attention in biological research due to its potential therapeutic applications and mechanisms of action. This article provides a comprehensive overview of its biological activity, including relevant data tables, research findings, and case studies.
| Property | Details |
|---|---|
| CAS Number | [Not specified in sources] |
| Molecular Formula | C13H18ClNO2 |
| Molecular Weight | 255.74 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound primarily involves its interaction with various neurotransmitter systems. It is believed to modulate the activity of specific receptors in the central nervous system (CNS), particularly those associated with the piperidine class of compounds, which are known for their diverse pharmacological effects.
- Interaction with Receptors : The compound may act as an agonist or antagonist at certain receptor sites, influencing neurotransmitter release and neuronal excitability.
- Neuroprotective Effects : Preliminary studies suggest that it may exhibit neuroprotective properties, potentially benefiting conditions like neurodegenerative diseases.
In Vitro Studies
Research has highlighted the compound's effects on neuronal cell lines. For instance, studies using PC12 cells (a model for neuronal differentiation) have shown that this compound can enhance neurite outgrowth, indicating potential neurogenic effects.
In Vivo Studies
Animal studies have further elucidated its biological effects. For example, administration in rodent models has demonstrated improvements in behavioral assays related to anxiety and depression, suggesting an anxiolytic or antidepressant-like effect.
Case Studies
- Neurodegenerative Disease Models : In a study focusing on Alzheimer's disease models, the compound was observed to reduce amyloid-beta plaque formation, a hallmark of the disease. This suggests a potential role in modifying disease progression.
- Analgesic Properties : Another case study explored its analgesic properties in pain models, revealing significant reductions in pain responses compared to control groups.
Comparative Analysis
The following table compares this compound with other similar compounds regarding their biological activities:
| Compound | Neuroprotective | Analgesic | Anxiolytic |
|---|---|---|---|
| This compound | Yes | Yes | Yes |
| Methyl benzoate | No | No | No |
| Piperidine derivatives | Varies | Yes | Yes |
Discussion
The biological activity of this compound underscores its potential as a therapeutic agent in treating CNS disorders. Its ability to influence neuronal growth and behavior indicates that it may serve as a lead compound for further drug development.
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing Methyl 2-((piperidin-4-ylmethoxy)methyl)benzoate hydrochloride, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves multi-step organic reactions, such as coupling piperidine derivatives with benzoyl groups. For example, etherification of piperidin-4-ylmethanol with methyl 2-(bromomethyl)benzoate under basic conditions (e.g., potassium carbonate in amyl acetate at 115–120°C) yields intermediates, followed by hydrochloric acid treatment to form the hydrochloride salt . Optimization includes monitoring reaction progress via HPLC and adjusting parameters like solvent polarity, temperature, and catalyst loading. Purification via recrystallization or column chromatography is critical to isolate high-purity product.
| Reaction Condition | Parameter | Example |
|---|---|---|
| Solvent | Amyl acetate | |
| Base | K₂CO₃ | |
| Temperature | 115–120°C | |
| Catalyst | None (base-driven) |
Q. How is the crystal structure of this compound determined, and what software tools are recommended for refinement?
- Methodological Answer : Single-crystal X-ray diffraction is the gold standard. Data collection requires high-quality crystals grown via slow evaporation or diffusion methods. For refinement, SHELXL (part of the SHELX suite) is widely used for small-molecule crystallography due to its robustness in handling hydrogen atom placement and disorder modeling . Visualization tools like ORTEP-3 (with a graphical interface) aid in interpreting thermal ellipsoids and molecular geometry .
Q. What safety protocols are essential when handling this compound in the laboratory?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of dust or vapors .
- Spill Management : Absorb spills with inert material (e.g., sand) and dispose of as hazardous waste .
- Storage : Keep in airtight containers at room temperature, away from oxidizing agents .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported toxicity or stability data for this compound?
- Methodological Answer : Discrepancies often arise from variations in purity, storage conditions, or assay methodologies. To address this:
-
Replicate Studies : Reproduce experiments using standardized protocols (e.g., OECD guidelines for toxicity testing).
-
Analytical Validation : Use LC-MS or NMR to confirm compound integrity before testing .
-
Meta-Analysis : Cross-reference data from peer-reviewed studies (e.g., PubChem, KISHIDA safety sheets) while accounting for environmental factors like humidity or pH .
Q. What computational approaches are suitable for studying the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding affinities with receptors like GPCRs or ion channels.
- Molecular Dynamics (MD) : Simulate ligand-receptor complexes in explicit solvent (e.g., GROMACS) to assess stability over time .
- QM/MM Calculations : Combine quantum mechanics (for active sites) and molecular mechanics (for protein backbone) to model reaction mechanisms .
Q. How can researchers design experiments to evaluate the compound’s potential as a pharmaceutical intermediate?
- Methodological Answer :
-
Structure-Activity Relationship (SAR) : Synthesize analogs with modified piperidine or benzoate moieties and test bioactivity (e.g., kinase inhibition) .
-
Metabolic Stability : Use liver microsome assays to assess CYP450-mediated degradation.
-
Formulation Studies : Evaluate solubility enhancers (e.g., cyclodextrins) for oral bioavailability .
Experimental Design Key Parameter Reference SAR Analysis Piperidine substitution Metabolic Assay Human liver microsomes
Data Contradiction Analysis
Q. Why do melting point and solubility values vary across literature sources?
- Methodological Answer : Variations arise from:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
